Pyrimidine-4,6-diammonium hydrogen sulphate (1:2)
Overview
Description
Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures and are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Scientific Research Applications
Synthesis of Derivatives
- Pyrido[2,3-d]pyrimidines derivatives have been prepared via a one-pot three-component reaction involving 4(6)-aminouracil, showcasing the utility of pyrimidine derivatives in synthesizing complex heterocyclic compounds. This synthesis process benefits from good yields, easy work-up, and environmentally friendly characteristics, making it significant for organic chemistry and material science research (Abdolmohammadi & Balalaie, 2012).
Crystal Structures and Molecular Interactions
- The study of pyrimethaminium and aminopyrimidine derivatives has provided insight into the crystal structures and hydrogen bonding interactions, which are crucial for understanding the properties of pharmaceutical compounds and their interactions with biological targets (Balasubramani, Muthiah, & Lynch, 2007).
Protonation and Hydrogen Bonding Effects
- Research into the effects of protonation and hydrogen bonding on substituted pyrimidines has offered valuable insights into the electronic and structural dynamics of these compounds, which are pertinent to their functionality in biological systems and materials science (Pillai & Chellapan, 2014).
Antitumor Activity
- Pyrido[2,3-d]pyrimidine compounds have been synthesized and evaluated for their antitumor activity, contributing to medicinal chemistry and the development of new therapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Corrosion Inhibition
- Pyrimidine derivatives have been identified as efficient inhibitors for the corrosion of carbon steel, showcasing their potential application in industrial materials science and engineering (Hou, Zhang, Yuan, Zhu, Liu, & Zhang, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrimidine-4,6-diamine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.H2O/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEUXXDQOCWDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |
CAS RN |
77709-02-5 | |
Record name | Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077709025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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